molecular formula C19H24N2O5S B3919130 N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3919130
M. Wt: 392.5 g/mol
InChI Key: UCQLOVBBTQVTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPMPG, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. By inhibiting DPP-IV, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce blood glucose levels. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on DPP-IV and MMPs, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce oxidative stress and protect against mitochondrial dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high specificity for DPP-IV, which allows for more targeted inhibition of this enzyme compared to other DPP-IV inhibitors. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a therapeutic agent for diabetes, due to its ability to increase insulin secretion and reduce blood glucose levels. Additionally, further research is needed to explore its potential as a neuroprotective agent in models of neurodegenerative disease. Finally, there is potential for the development of new N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved solubility and bioavailability.

Scientific Research Applications

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of disease. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-14-8-13-20-19(22)15-21(17-11-6-7-12-18(17)26-2)27(23,24)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQLOVBBTQVTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-methoxyphenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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